

# Head-to-head comparison of Lly-507 and LLY-487 in biochemical assays

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## Compound of Interest

Compound Name: Lly-507

Cat. No.: B15584660

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## Head-to-Head Comparison: LLY-507 vs. LLY-487 in Biochemical Assays

A comprehensive analysis of the available biochemical data for the SET and MYND domain-containing protein 2 (SMYD2) inhibitor **LLY-507**. A direct comparison with LLY-487 could not be conducted due to the absence of publicly available information on the latter.

## Introduction

This guide provides a detailed overview of the biochemical profile of **LLY-507**, a potent and selective small molecule inhibitor of the protein-lysine methyltransferase SMYD2. SMYD2 is a key enzyme involved in the methylation of both histone and non-histone proteins, playing a significant role in gene regulation and cell signaling. Its overexpression has been linked to various cancers, making it an attractive target for therapeutic intervention. While a head-to-head comparison with LLY-487 was intended, a thorough search of scientific literature and public databases did not yield any information on a compound with this designation. Therefore, this document will focus exclusively on the characterization of **LLY-507**, presenting its biochemical activity, cellular effects, and the methodologies used for its evaluation.

## Biochemical Activity of LLY-507

**LLY-507** has been extensively characterized as a highly potent and selective inhibitor of SMYD2. It binds to the substrate peptide binding pocket of the enzyme, effectively blocking its

methyltransferase activity.

**Table 1: Biochemical Potency and Selectivity of LLY-507**

Target	Assay Type	Substrate	IC50	Selectivity	Reference
SMYD2	Methyltransferase Activity	p53 (361-380) peptide	< 15 nM	>100-fold vs. 24 other methyltransferases	<a href="#">[1]</a> <a href="#">[2]</a>
SMYD2	Methyltransferase Activity	Histone H4 (1-24) peptide	31 nM	-	<a href="#">[1]</a> <a href="#">[3]</a>
SMYD3	Methyltransferase Activity	-	>10 µM	>100-fold	<a href="#">[1]</a>
SUV420H1	Methyltransferase Activity	-	>10 µM	>100-fold	<a href="#">[1]</a>
SUV420H2	Methyltransferase Activity	-	>10 µM	>100-fold	<a href="#">[1]</a>

## Cellular Activity of LLY-507

**LLY-507** demonstrates potent activity in cellular models by inhibiting the SMYD2-mediated methylation of its substrates, most notably the tumor suppressor protein p53 at lysine 370 (K370).

**Table 2: Cellular Potency of LLY-507**

Cell Line	Assay Type	Cellular Target	IC50	Reference
HEK293 (transiently transfected)	Western Blot	p53 K370me1	< 1 $\mu$ M	<a href="#">[1]</a> <a href="#">[4]</a>
U2OS (transfected)	Cell-based ELISA	p53 K370me1	0.6 $\mu$ M	<a href="#">[1]</a> <a href="#">[4]</a>
KYSE-150 (stably expressing SMYD2)	Meso Scale Discovery ELISA	p53 K370me1	0.6 $\mu$ M	<a href="#">[1]</a> <a href="#">[4]</a>

## Experimental Protocols

### SMYD2 Biochemical Assay

The methyltransferase activity of SMYD2 was assessed by monitoring the incorporation of a tritiated methyl group from the cofactor S-adenosyl-L-methionine (SAM) into a biotinylated peptide substrate (either p53 or histone H4). The reaction mixture typically contained recombinant SMYD2 enzyme, the peptide substrate, and [ $^3$ H]-SAM in an appropriate assay buffer. Following incubation, the biotinylated peptide was captured on a streptavidin-coated plate, and the incorporated radioactivity was measured using a scintillation counter. The IC50 values were determined by measuring the enzyme activity across a range of **LLY-507** concentrations.[\[1\]](#)

### Cellular p53 Methylation Assays

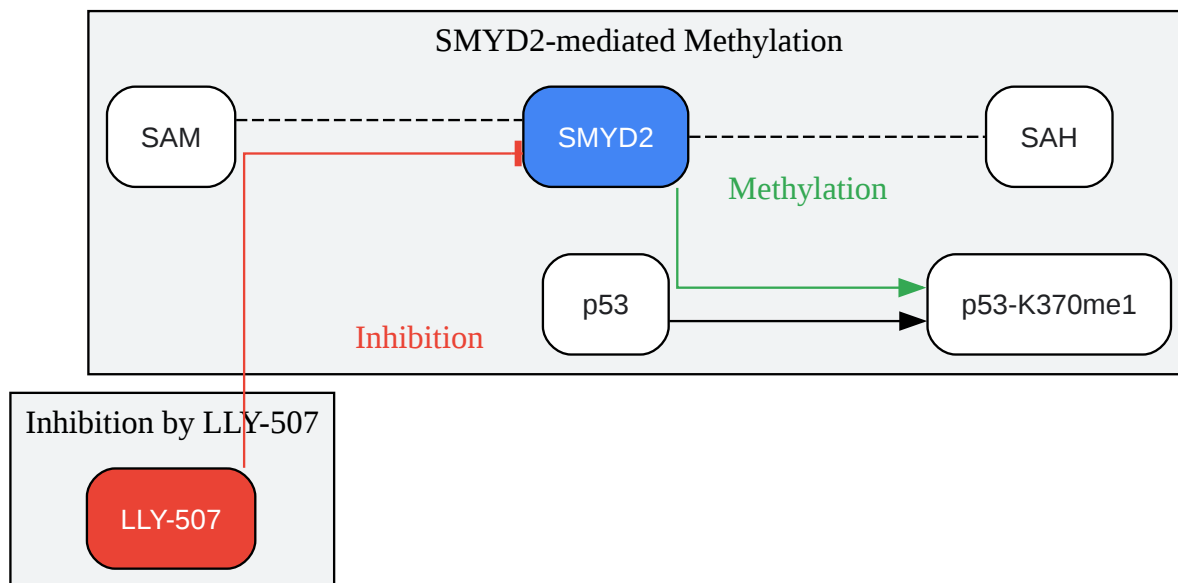
**Western Blotting:** HEK293 cells were transiently co-transfected with FLAG-tagged SMYD2 and FLAG-tagged p53. Following treatment with varying concentrations of **LLY-507**, cell lysates were prepared, and proteins were separated by SDS-PAGE. The levels of mono-methylated p53 at lysine 370 were detected using a specific antibody, and the results were normalized to total p53 levels.[\[1\]](#)[\[4\]](#)

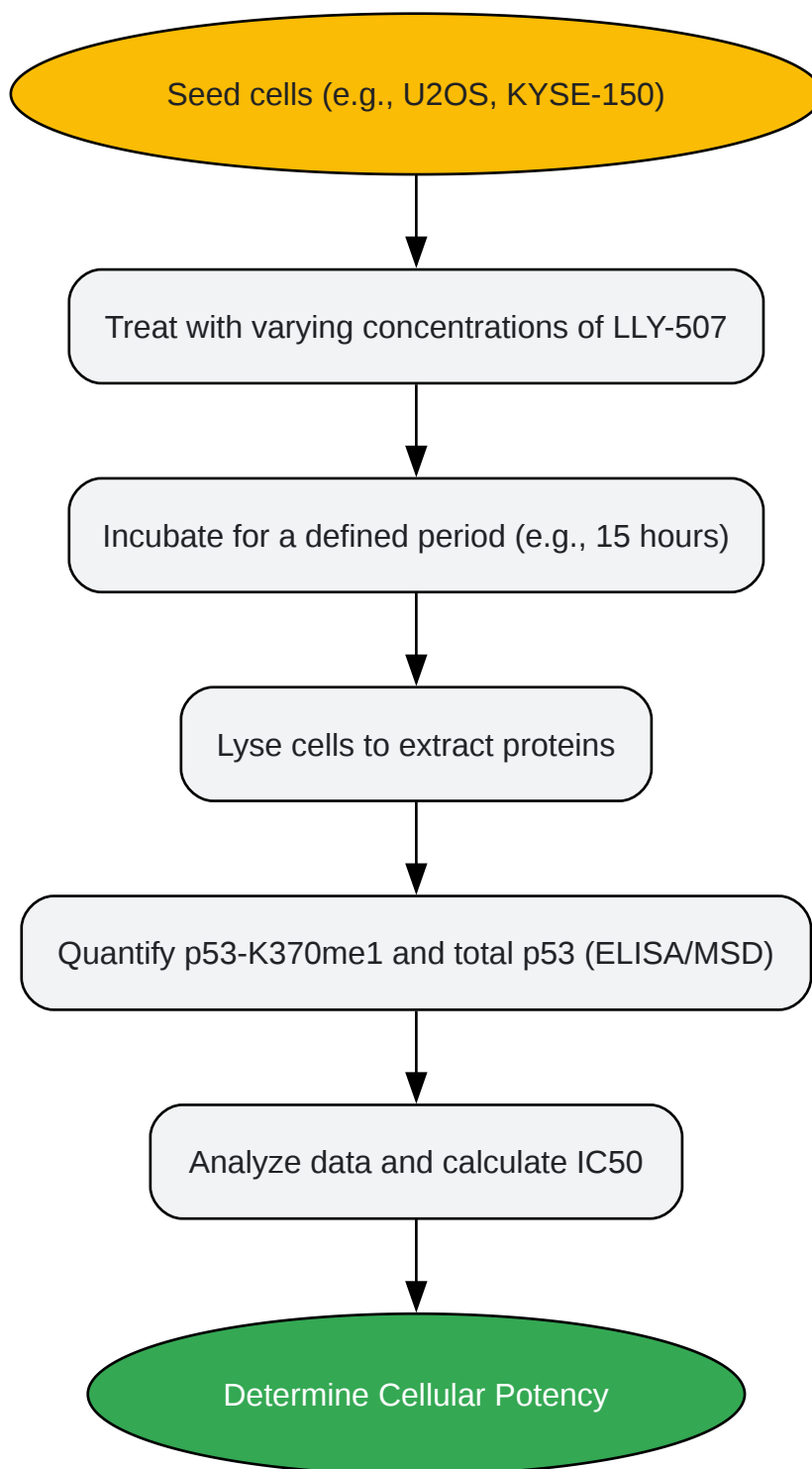
**Cell-Based ELISA:** U2OS cells transfected with SMYD2 were treated with **LLY-507** for 15 hours. The cells were then lysed, and the level of p53 Lys370 monomethylation was quantified using an enzyme-linked immunosorbent assay (ELISA) format.[\[1\]](#)[\[4\]](#)

Meso Scale Discovery (MSD) ELISA: KYSE-150 cells stably expressing FLAG-tagged SMYD2 were treated with **LLY-507**. A sandwich ELISA format on the MSD platform was used to measure the levels of mono-methylated p53 Lys370 relative to the total p53 protein in the cell lysates.<sup>[1][4]</sup>

## Signaling Pathway and Experimental Workflow

### SMYD2 Signaling Pathway Inhibition by LLY-507





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